“Methyl 2-amino-3-(pyridin-2-yl)propanoate” is a chemical compound that has attracted interest from researchers due to its potential applications in various fields. It is also known as “Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride” with a CAS Number of 1197231-86-9.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new heterocyclic compound ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate was designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material and was obtained via a multiple synthesis route.
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-3-(pyridin-2-yl)propanoate” can be represented by the SMILES string O=C(OC)CCNC1=NC=CC=C1. The InChI code for this compound is 1S/C9H12N2O2/c1-13-9(12)5-7-11-8-4-2-3-6-10-8/h2-4,6H,5,7H2,1H3,(H,10,11).
Physical And Chemical Properties Analysis
“Methyl 2-amino-3-(pyridin-2-yl)propanoate” is a solid compound. It has a molecular weight of 180.20. The compound should be stored at room temperature.
Synthesis Analysis
One-pot synthesis: This approach involves the reaction of 4-methylamino-3-nitrobenzoic acid with ethyl 3-(pyridin-2-ylamino)propanoate in the presence of a coupling reagent like CDI []. Subsequent reduction with zinc yields Methyl 2-amino-3-(pyridin-2-yl)propanoate.
Multi-step synthesis: This route involves reacting 4-(methylamino)-3-nitrobenzoic acid with ethyl 3-(pyridin-2-ylamino)propanoate, followed by reduction and a series of reactions [, ]. This method offers improved yield and potentially less environmental impact.
Chemical Reactions Analysis
Amidation: The amino group readily undergoes amidation reactions, forming amide bonds with carboxylic acids. This reaction is crucial in constructing peptide-like structures [, ].
Cyclization: This compound can participate in cyclization reactions, forming heterocyclic rings like benzimidazoles, which are important pharmacophores in medicinal chemistry [, ].
Applications
Dabigatran etexilate: This compound serves as a key intermediate in the synthesis of dabigatran etexilate [, , ], an anticoagulant drug used to prevent stroke and blood clots.
Related Compounds
Ethyl 3-(pyridin-2-ylamino)propanoate
Compound Description: This compound serves as a key starting material in several synthetic routes for Dabigatran etexilate, a direct thrombin inhibitor used to treat thromboembolic diseases [, , ].
4-Methylamino-3-nitrobenzoic acid
Compound Description: This compound is another key starting material in the synthesis of Dabigatran etexilate [, , ]. It undergoes a series of reactions, including amidation with Ethyl 3-(pyridin-2-ylamino)propanoate, reduction, and further modifications to ultimately yield the target compound.
Relevance: Although structurally distinct from Methyl 2-amino-3-(pyridin-2-yl)propanoate, this compound's significance stems from its role as a building block in the multi-step synthesis of Dabigatran etexilate, where Ethyl 3-(pyridin-2-ylamino)propanoate, a close structural analogue of Methyl 2-amino-3-(pyridin-2-yl)propanoate, is also involved [, , ].
Compound Description: This compound is an intermediate formed in the synthesis of Dabigatran etexilate [, ]. It results from the amidation reaction between 4-Methylamino-3-nitrobenzoic acid and Ethyl 3-(pyridin-2-ylamino)propanoate.
Relevance: This intermediate incorporates the entire structure of Ethyl 3-(pyridin-2-ylamino)propanoate, a close analogue of Methyl 2-amino-3-(pyridin-2-yl)propanoate, within its own structure, highlighting their close relationship in the synthesis of Dabigatran etexilate [, ].
Compound Description: This compound is another intermediate in the synthesis of Dabigatran etexilate [, ]. It is obtained by reducing Ethyl 3-[(4-methylamino-3-nitrobenzoyl)(pyridin-2-yl)amino]propanoate.
Relevance: This intermediate retains the structural elements of Ethyl 3-(pyridin-2-ylamino)propanoate, closely related to Methyl 2-amino-3-(pyridin-2-yl)propanoate, underscoring their connected roles in the synthetic pathway of Dabigatran etexilate [, ].
[(4-Cyanophenyl)amino]acetic acid
Compound Description: This compound, also known as (4-cyanophenyl)glycine, is a reagent used in the synthesis of Dabigatran etexilate [, ].
Relevance: This compound reacts with an intermediate containing the Ethyl 3-(pyridin-2-ylamino)propanoate structure (related to Methyl 2-amino-3-(pyridin-2-yl)propanoate) in the synthesis of Dabigatran etexilate, demonstrating their indirect relationship through their roles in this specific synthetic route [, ].
6. Ethyl 3-[amino]propanoate
Compound Description: This compound represents a late-stage intermediate in the synthesis of Dabigatran etexilate [].
Relevance: This intermediate arises from a reaction sequence involving earlier intermediates incorporating the structure of Ethyl 3-(pyridin-2-ylamino)propanoate (structurally similar to Methyl 2-amino-3-(pyridin-2-yl)propanoate), demonstrating the indirect connection between these compounds within the complex synthesis of Dabigatran etexilate [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
MLN9708 is an orally bioavailable prodrug of the second-generation proteasome inhibitor MLN2239.1,2 This prodrug rapidly hydrolyzes in plasma to the biologically active form, which inhibits the β5 chymotryptic-like subunit of the 20S proteasome (IC50 = 3.4 nM; Ki = 0.93 nM in cell-free assays). It inhibits the β1 caspase-like and β2 trypsin-like proteolytic sites with IC50 values of 0.03 and 3.5 µM, respectively. MLN9708 has shown antitumor activity both in cell-based assays and in xenograft models and has been examined in phase III clinical trials for potential antimyeloma activity. MLN9708, also known as ixazomib citrate, is a prodrug of Ixazomib (MMLN-2238). MLN9708 is an orally bioavailable second generation proteasome inhibitor (PI) with potential antineoplastic activity. MLN9708, after hydrolyzing to pharmacologically active MLN2238 (ixazomib), is a next-generation proteasome inhibitor with demonstrated preclinical and clinical antimyeloma activity. MLN9708, compared with bortezomib, has improved pharmacokinetics, pharmacodynamics, and antitumor activity in preclinical studies.